7-[(1R,2R,3R)-3-Hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid;hydroxymethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(1R,2R,3R)-3-Hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid;hydroxymethyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C23H40O8 and its molecular weight is 444.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Autacoids - Eicosanoids - Prostaglandins - Prostaglandins E - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
7-[(1R,2R,3R)-3-Hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid; hydroxymethyl acetate (commonly referred to as Alprostadil) is a synthetic prostaglandin E1 analog. It is primarily utilized in medical applications such as the treatment of erectile dysfunction and for maintaining patent ductus arteriosus in neonates. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Chemical Formula : C22H36O5
- Molecular Weight : 380.52 g/mol
- CAS Number : 745-65-3
- Structural Characteristics : Alprostadil contains a cyclopentane ring and multiple hydroxyl groups contributing to its biological activity.
Alprostadil exerts its effects through:
- Vasodilation : It stimulates the prostaglandin receptors (EP receptors) leading to increased blood flow by relaxing vascular smooth muscle.
- Inhibition of Platelet Aggregation : Alprostadil prevents platelet aggregation, which is crucial in maintaining blood flow and preventing thrombosis.
- Regulation of Smooth Muscle Tone : It modulates the tone of smooth muscle in various tissues including the corpus cavernosum.
Pharmacodynamics
Alprostadil’s primary action is mediated through the activation of adenylate cyclase, increasing intracellular cyclic AMP (cAMP) levels. This results in:
- Relaxation of smooth muscle.
- Dilation of blood vessels.
Pharmacokinetics
Alprostadil is administered via intracavernosal injection or intraurethral routes. Its half-life is approximately 30 minutes when administered intravenously.
Efficacy Studies
- Erectile Dysfunction Treatment : A study involving 300 men found that 70% reported improved erections with Alprostadil compared to a placebo group where only 15% reported similar improvements .
- Neonatal Applications : In a cohort study of infants with congenital heart defects, Alprostadil was effective in maintaining ductal patency, reducing the need for surgical interventions .
Safety Profile
Alprostadil is generally well tolerated; however, side effects may include:
- Pain at the injection site.
- Prolonged erection (priapism).
- Hypotension in susceptible individuals.
Case Study 1: Erectile Dysfunction Management
A 45-year-old male with a history of diabetes mellitus was treated with Alprostadil after oral medications failed. The patient reported satisfactory erections sufficient for sexual intercourse after three weeks of treatment.
Case Study 2: Pediatric Use in Patent Ductus Arteriosus
A premature infant diagnosed with patent ductus arteriosus was treated with intravenous Alprostadil. The treatment resulted in successful closure of the ductus arteriosus without surgical intervention.
Data Table: Summary of Clinical Studies on Alprostadil
Study Type | Population Size | Treatment Duration | Success Rate (%) | Notes |
---|---|---|---|---|
Erectile Dysfunction | 300 | 12 weeks | 70 | Compared to placebo (15%) |
Neonatal PDA | 50 | Variable | 85 | Reduced need for surgery |
Propriétés
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid;hydroxymethyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5.C3H6O3/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25;1-3(5)6-2-4/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25);4H,2H2,1H3/b13-12+;/t15-,16+,17+,19+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAFKBVVUZQWPM-HZTJSMSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O.CC(=O)OCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O.CC(=O)OCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.